molecular formula C29H26O10 B1668469 Cercosporin CAS No. 35082-49-6

Cercosporin

Cat. No.: B1668469
CAS No.: 35082-49-6
M. Wt: 534.5 g/mol
InChI Key: MXLWQNCWIIZUQT-QWRGUYRKSA-N
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Mechanism of Action

Cercosporin is a photoactivated toxin produced by the fungal genus Cercospora, which acts as pathogens on a variety of plants . This compound has been extensively studied due to its role in Cercospora diseases .

Target of Action

This compound’s primary targets are the cell components of plants, including membranes, proteins, and lipids . The compound’s action is particularly potent against plant cell membranes .

Mode of Action

This compound is a perylenequinone natural product that is photoactivated . In the light, this compound absorbs energy and is converted to an energetically activated triplet state . This activated molecule then reacts with oxygen, resulting in the generation of toxic, activated oxygen species such as singlet oxygen (¹O2) and superoxide (O2-) . This property classifies this compound as a photosensitizer .

Biochemical Pathways

The biochemical pathway of this compound involves the production of reactive oxygen species (ROS), which leads to oxidative damage to lipids, proteins, and nucleic acids . The cellular target of this damage depends on where the photosensitizer molecule localizes in cells . Understanding this compound toxicity in relation to ROS production has facilitated the discovery and regulation of the this compound biosynthesis pathway .

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently limited. Research has shown that certain bacteria can enhance the production of this compound . For example, Bacillus velezensis B04 and Lysinibacillus sp. B15 have been found to facilitate this compound secretion into the broth, significantly increasing its production .

Result of Action

The result of this compound’s action is the peroxidation of the membrane lipids, leading to membrane breakdown and death of the cells . This membrane damage allows for leakage of nutrients into the leaf intercellular spaces, promoting fungal growth and sporulation .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Light is required for both the biosynthesis and activation of this compound . Temperature and culture medium are also regulating factors in the production of this compound .

Biochemical Analysis

Biochemical Properties

Cercosporin is biosynthesized via polyketide synthases . These enzymes play important roles in the biosynthesis of this compound, with each having a unique function . For instance, CTB1 initiates the creation of this compound, while CTB2 and CTB3 function as methyl transferases .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It damages cell components, including membranes, proteins, and lipids . This damage is caused by the reactive oxygen species (ROS) that this compound produces when it is photoactivated . The damage to these cell components can disrupt cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of interactions with biomolecules. When photoactivated, this compound reacts with oxygen to produce toxic oxygen species such as singlet oxygen and superoxide . These reactive oxygen species then interact with various biomolecules, causing oxidative damage that can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, co-culturing Cercospora sp. with certain bacteria can significantly increase the production of this compound . After 4 days of co-culture, the production of this compound increased from 128.2 mg/L to 984.4 mg/L .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized via polyketide synthases, a process that involves several enzymes and cofactors

Transport and Distribution

It is known that certain bacteria can facilitate this compound secretion into the broth, thereby enhancing the production of this compound .

Subcellular Localization

The subcellular localization of this compound is in both mitochondria and the endoplasmic reticulum . This localization could influence the activity or function of this compound, potentially directing it to specific compartments or organelles within the cell .

Properties

CAS No.

35082-49-6

Molecular Formula

C29H26O10

Molecular Weight

534.5 g/mol

IUPAC Name

7,19-dihydroxy-5,21-bis[(2S)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m0/s1

InChI Key

MXLWQNCWIIZUQT-QWRGUYRKSA-N

Isomeric SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O

SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP049090;  CGP 049090;  CGP-049090;  Cercosporin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cercosporin
Reactant of Route 2
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Cercosporin
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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